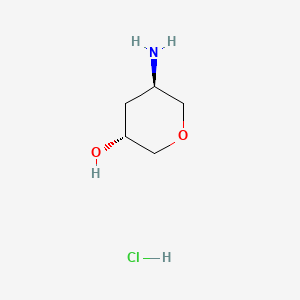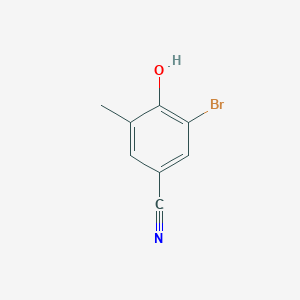
3-Bromo-4-hydroxy-5-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-5-methylbenzonitrile typically involves the bromination of 4-hydroxy-5-methylbenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Formation of substituted derivatives, such as 3-amino-4-hydroxy-5-methylbenzonitrile.
Oxidation: Formation of 3-bromo-4-oxo-5-methylbenzonitrile.
Reduction: Formation of 3-bromo-4-hydroxy-5-methylbenzylamine.
Scientific Research Applications
3-Bromo-4-hydroxy-5-methylbenzonitrile finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of functional groups, such as the hydroxyl and nitrile groups, allows for interactions with biomolecules through hydrogen bonding, electrostatic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxy-5-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methyl group.
3-Bromo-4-hydroxybenzonitrile: Lacks the methyl group, leading to different reactivity and properties.
4-Hydroxy-5-methylbenzonitrile: Lacks the bromine atom, affecting its chemical behavior and applications.
Uniqueness
3-Bromo-4-hydroxy-5-methylbenzonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the hydroxyl and nitrile groups provide opportunities for oxidation and reduction reactions, respectively.
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
3-bromo-4-hydroxy-5-methylbenzonitrile |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3 |
InChI Key |
ZPCAQKDCBYZOOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


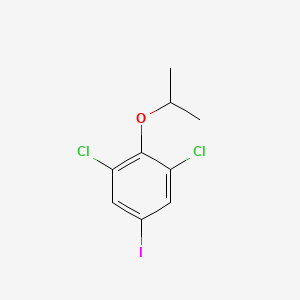
![N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B13904672.png)
![N-(2-Methylphenyl)-2-[(4-methylphenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B13904677.png)
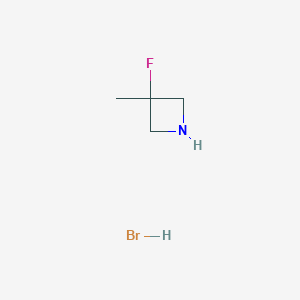
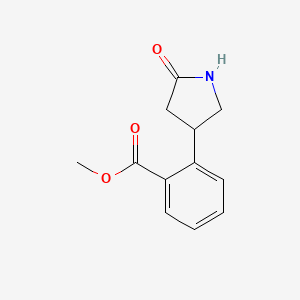
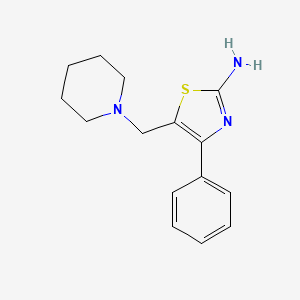
![((7A'S)-2,2-difluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13904729.png)
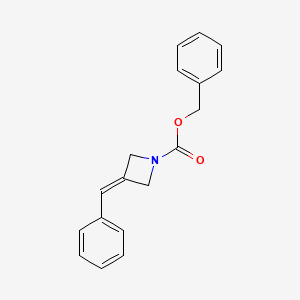
![(3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13904750.png)
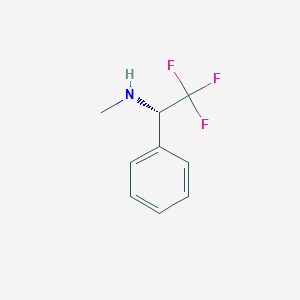
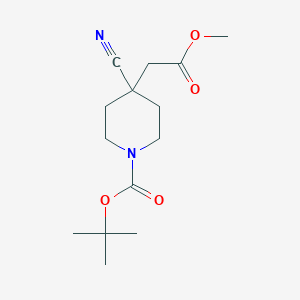
![tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B13904758.png)
